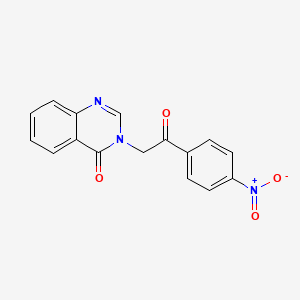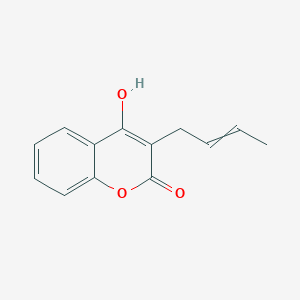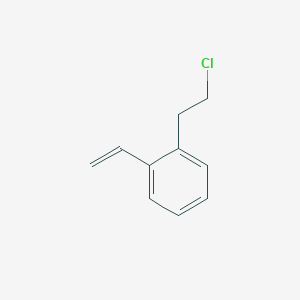
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with 4-nitrobenzyl isothiocyanate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride . The reaction mixture is refluxed for several hours, followed by hydrolysis with an acidic solution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(2-(4-Aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: Investigated for its potential use in developing new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitumor agent make it a valuable compound for further research and development.
Propiedades
Número CAS |
90059-71-5 |
|---|---|
Fórmula molecular |
C16H11N3O4 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2 |
Clave InChI |
JGLRGBRBOKWPOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)


![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)




![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)

![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
